5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with dichlorophenyl and fluorophenyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the dichlorophenyl and fluorophenyl groups.
Substitution Reactions: The introduction of the dichlorophenyl and fluorophenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays to investigate cellular pathways.
Medicine
Medicinally, this compound is of interest for its potential therapeutic properties. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and fluorophenyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding, further stabilizing interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the fluorophenyl group, which may reduce its binding affinity and specificity.
5-Phenyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the dichlorophenyl group, potentially altering its reactivity and biological activity.
1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid: Contains a nitro group instead of dichlorophenyl, which may significantly change its chemical and biological properties.
Uniqueness
The presence of both dichlorophenyl and fluorophenyl groups in 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid makes it unique, providing a balance of electronic effects that can enhance its reactivity and binding properties. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-12-6-1-9(7-13(12)18)15-8-14(16(22)23)20-21(15)11-4-2-10(19)3-5-11/h1-8H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXXYOGQURAPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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